molecular formula C10H7ClN2O2S B8757986 3-(Benzenesulfonyl)-6-chloropyridazine

3-(Benzenesulfonyl)-6-chloropyridazine

Cat. No. B8757986
M. Wt: 254.69 g/mol
InChI Key: KTLLKWGXFDYVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-6-chloropyridazine is a useful research compound. Its molecular formula is C10H7ClN2O2S and its molecular weight is 254.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzenesulfonyl)-6-chloropyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzenesulfonyl)-6-chloropyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Benzenesulfonyl)-6-chloropyridazine

Molecular Formula

C10H7ClN2O2S

Molecular Weight

254.69 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-chloropyridazine

InChI

InChI=1S/C10H7ClN2O2S/c11-9-6-7-10(13-12-9)16(14,15)8-4-2-1-3-5-8/h1-7H

InChI Key

KTLLKWGXFDYVFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To stirring phosphorous oxychloride (87 ml) at 80° C. was added four 2.0 g portions of 6-phenylsulfonyl-3-oxo-2,3-dihydropyridazine every 30 minutes. After additional two 1.0 g portions were added with stirring, the reaction mixture was slowly poured into ice-water over 1 hour to form the precipitate, which was collected, washed well with water, and dried to give 6-chloro-3-ph-enylsulfonylpyridazine (8.4 g).
Quantity
87 mL
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.